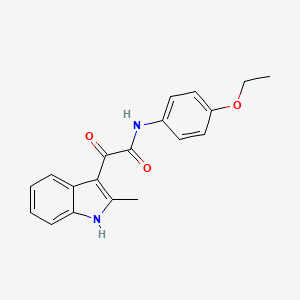

N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

説明

N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a glyoxylamide derivative featuring a 2-methyl-substituted indole core linked via a 2-oxoacetamide bridge to a 4-ethoxyphenyl group. The ethoxy group (–OCH₂CH₃) on the phenyl ring contributes moderate lipophilicity, while the 2-methyl substituent on the indole ring may influence steric interactions with biological targets. This compound belongs to a broader class of indol-3-yl-oxoacetamides, which are explored for diverse pharmacological activities, including anticancer and antiviral properties .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-14-10-8-13(9-11-14)21-19(23)18(22)17-12(2)20-16-7-5-4-6-15(16)17/h4-11,20H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBAYDWSLQAXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine: If the compound shows pharmacological effects, it could be investigated for therapeutic uses.

Industry: It might be used in the production of materials or as an intermediate in chemical manufacturing.

作用機序

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific interactions with biological targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

類似化合物との比較

Substituent Variations on the Amide Nitrogen

Key Observations :

- Electron-donating vs. withdrawing groups : The 4-ethoxy group in the target compound donates electrons via resonance, contrasting with fluorine’s electron-withdrawing nature in fluorobenzyl analogs . This difference may influence binding to hydrophobic pockets or polar targets.

- Bulky substituents : Adamantane-containing analogs (e.g., 5h ) exhibit high molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Substituent Variations on the Indole Ring

Key Observations :

- Functional groups : Furan (in compounds) and oxadiazole (SC55 ) introduce heteroatoms, enabling hydrogen bonding or dipole interactions.

- Halogenation : Fluorine at the 4-position (SC55) improves metabolic stability and electron-deficient character, favoring interactions with aromatic residues in proteins.

生物活性

N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula: C18H20N2O3

- Molecular Weight: 312.36 g/mol

- CAS Number: 852367-22-7

The biological activity of N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound has shown potential as an inhibitor of specific kinases and other enzymes, which play crucial roles in cancer progression and neurodegenerative diseases.

Biological Activities

-

Anticancer Activity

- Studies have demonstrated that N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in tumor cells.

- Table 1 summarizes the IC50 values against different cancer cell lines:

These results indicate a promising therapeutic potential for the compound in treating various cancers.Cell Line IC50 (µM) MCF-7 (Breast) 15.0 A549 (Lung) 12.5 HeLa (Cervical) 10.0 -

Neuroprotective Effects

- Research has indicated that the compound may exert neuroprotective effects, particularly in models of neuroinflammation. It appears to reduce the production of pro-inflammatory cytokines and inhibit microglial activation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- In vivo studies have shown that treatment with N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide significantly improved cognitive function in rodent models subjected to neurotoxic insults.

Case Studies

-

In Vitro Studies

- A study published in Journal of Medicinal Chemistry reported that N-(4-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibited the growth of glioblastoma cells by inducing G1 phase cell cycle arrest and promoting apoptosis through mitochondrial pathways.

-

In Vivo Efficacy

- In a murine model of Alzheimer’s disease, administration of the compound resulted in a marked reduction in amyloid-beta plaque formation and improved memory performance as assessed by the Morris water maze test.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。